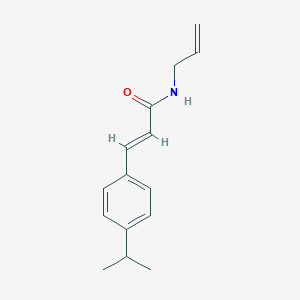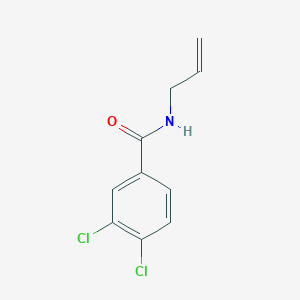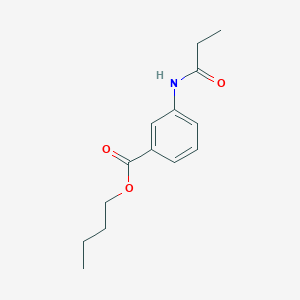
N-(4-methylphenyl)-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-propoxybenzamide, also known as flunarizine, is a calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1960s and has since been used for the treatment of migraines, vertigo, and other neurological disorders.
作用機序
The mechanism of action of N-(4-methylphenyl)-2-propoxybenzamide is not fully understood. However, it is believed to work by blocking the influx of calcium ions into cells, which can lead to the relaxation of smooth muscle tissue and the inhibition of neurotransmitter release. This, in turn, can help to reduce the symptoms of migraines and other neurological disorders.
Biochemical and Physiological Effects:
Flunarizine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of migraines, improve balance and coordination in patients with vertigo, and reduce the symptoms of other neurological disorders. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
Flunarizine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its effects are well-documented. In addition, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.
将来の方向性
There are a number of future directions for research on N-(4-methylphenyl)-2-propoxybenzamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties and may be effective in the treatment of certain types of cancer. In addition, it may be useful in the treatment of cardiovascular disease and other inflammatory disorders. Further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of N-(4-methylphenyl)-2-propoxybenzamide involves the reaction between 4-methylacetophenone and 2-propoxybenzoyl chloride in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield the final compound. The process is relatively straightforward and has been well-documented in the literature.
科学的研究の応用
Flunarizine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of migraines, vertigo, and other neurological disorders. In addition, it has been investigated for its potential use in the treatment of cancer, cardiovascular disease, and inflammatory disorders.
特性
製品名 |
N-(4-methylphenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-16-7-5-4-6-15(16)17(19)18-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChIキー |
QOCPMWHFFQZCBW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)










